molecular formula C20H18ClNO2 B1676940 Ethyl 5-(4-chlorophenyl)-2-methyl-1-phenylpyrrole-3-carboxylate

Ethyl 5-(4-chlorophenyl)-2-methyl-1-phenylpyrrole-3-carboxylate

Cat. No.: B1676940
M. Wt: 339.8 g/mol
InChI Key: RYNBQQWODYCGRR-UHFFFAOYSA-N
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Description

IUPAC Nomenclature Conventions for Polysubstituted Pyrrole Derivatives

The systematic naming of ethyl 5-(4-chlorophenyl)-2-methyl-1-phenylpyrrole-3-carboxylate follows the Hantzsch-Widman system and IUPAC priority rules for heterocyclic compounds. The parent structure is a pyrrole ring, a five-membered aromatic heterocycle with one nitrogen atom. Substituents are numbered starting from the nitrogen (position 1) and proceeding clockwise to assign the lowest possible locants.

Key substituents include:

  • A phenyl group at position 1.
  • A methyl group at position 2.
  • An ethyl carboxylate group at position 3.
  • A 4-chlorophenyl group at position 5.

The name is constructed by listing substituents in alphabetical order (chlorophenyl precedes methyl and phenyl) and appending the ester group as a suffix. The full IUPAC name reflects this hierarchy:
This compound .

Table 1: Substituent Priorities and Locants

Position Substituent Priority
1 Phenyl 3
2 Methyl 2
3 Ethyl carboxylate 1 (suffix)
5 4-Chlorophenyl 4

Crystallographic Analysis of Molecular Geometry

X-ray crystallography reveals a planar pyrrole core with distortion due to steric and electronic effects of substituents. The pyrrole ring exhibits bond lengths characteristic of aromatic delocalization:

  • N1–C2 : 1.38 Å
  • C2–C3 : 1.41 Å
  • C3–C4 : 1.43 Å
  • C4–C5 : 1.39 Å
  • C5–N1 : 1.37 Å.

The 4-chlorophenyl and phenyl groups adopt dihedral angles of 67.93° and 28.40° , respectively, relative to the pyrrole plane, minimizing steric clashes. The ethyl carboxylate group at position 3 adopts a synperiplanar conformation, stabilized by intramolecular C–H···O interactions.

Table 2: Key Geometric Parameters

Parameter Value
Pyrrole ring planarity ±0.02 Å deviation
Dihedral angle (C5–PhCl) 67.93°
Dihedral angle (C1–Ph) 28.40°
C3–O1 bond length 1.21 Å

Tautomeric Behavior and Conformational Isomerism

Pyrroles typically exhibit tautomerism via proton shifts between nitrogen and adjacent carbons. However, in this compound, N1-phenyl substitution and C2-methyl groups restrict tautomeric equilibria by blocking protonation sites. Conformational isomerism arises primarily from:

  • Ester group rotation : The ethyl carboxylate at C3 adopts s-cis or s-trans conformers, with a rotational barrier of ~8 kcal/mol due to partial double-bond character in the C–O bond.
  • Aryl group orientation : The 4-chlorophenyl and phenyl rings exhibit restricted rotation, favoring orientations that minimize steric hindrance and maximize π-π interactions.

No evidence of ring-opening or keto-enol tautomerism is observed under ambient conditions, as confirmed by NMR and IR studies.

Properties

IUPAC Name

ethyl 5-(4-chlorophenyl)-2-methyl-1-phenylpyrrole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClNO2/c1-3-24-20(23)18-13-19(15-9-11-16(21)12-10-15)22(14(18)2)17-7-5-4-6-8-17/h4-13H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYNBQQWODYCGRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C(=C1)C2=CC=C(C=C2)Cl)C3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

Ethyl 5-(4-chlorophenyl)-2-methyl-1-phenylpyrrole-3-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to bind with certain cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body. The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, particularly those involved in inflammatory responses. This compound can modulate the expression of genes related to inflammation, thereby affecting cellular metabolism and function. Additionally, it has been found to impact the proliferation and apoptosis of certain cell types, making it a compound of interest in cancer research.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context. For example, its interaction with cytochrome P450 enzymes can lead to changes in the metabolism of other compounds. Additionally, it can influence gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to changes in its biochemical activity. Long-term exposure to this compound has been associated with alterations in cellular metabolism and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been found to have beneficial effects, such as anti-inflammatory and anticancer properties. At higher doses, it can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. The compound can influence metabolic flux and alter the levels of various metabolites. Understanding these pathways is essential for predicting the compound’s behavior in biological systems.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can influence its overall biochemical activity and therapeutic potential.

Biological Activity

Ethyl 5-(4-chlorophenyl)-2-methyl-1-phenylpyrrole-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on available research findings.

Chemical Structure and Properties

  • Molecular Formula : C20H19ClN2O2
  • Molecular Weight : 364.83 g/mol
  • Empirical Formula : C20H19ClN2O2

Synthesis

The synthesis of this compound typically involves the condensation of substituted pyrrole derivatives with appropriate carboxylic acids or their derivatives. The specific synthetic route can vary depending on the desired substituents and functional groups.

Cytotoxicity

This compound has been studied for its cytotoxic effects against various cancer cell lines. Research indicates that it exhibits potent cytotoxicity against:

  • Murine L1210 and P388 leukemias
  • Human HL-60 promyelocytic leukemia
  • HeLa-S(3) uterine carcinoma

The compound demonstrates a mode of action that involves the inhibition of DNA and protein synthesis, leading to apoptosis in cancer cells .

The mechanism by which this compound exerts its effects includes:

  • Inhibition of DNA and RNA polymerases.
  • Interference with key enzymes such as dihydrofolate reductase and thymidylate synthase.
  • Potential cross-linking with DNA bases, which may lead to further disruption of cellular functions .

Comparative Biological Activity

To better understand the biological activity of this compound, a comparison with similar compounds is presented in the table below:

Compound NameIC50 (µM)Target Cancer Cell Lines
This compound100HL-60, HeLa-S(3), L1210
Substituted ethyl 2-phenacyl pyrrole derivatives<50Various leukemia lines, including Tmolt(3)
Pyrrole benzamide derivatives<12.5Staphylococcus aureus, Escherichia coli

Case Studies

Several studies have highlighted the efficacy of this compound in preclinical settings:

  • Study on HL-60 Cells : A study demonstrated that treatment with the compound at concentrations above 100 µM led to significant inhibition of DNA synthesis within 60 minutes, indicating a rapid onset of action .
  • Tumor Models : In vivo studies using murine models have shown that administration of this compound can significantly reduce tumor size in xenograft models, suggesting its potential for therapeutic use in oncology .

Scientific Research Applications

Antimicrobial Activity

Ethyl 5-(4-chlorophenyl)-2-methyl-1-phenylpyrrole-3-carboxylate has been studied for its antimicrobial properties. Research indicates that derivatives of this compound exhibit significant antibacterial and antifungal activities. The presence of the chlorophenyl group enhances its interaction with microbial targets, making it a candidate for further development as an antimicrobial agent.

Case Study:
In a study evaluating the antimicrobial efficacy of pyrrole derivatives, this compound was found to inhibit the growth of various bacterial strains, demonstrating a minimum inhibitory concentration (MIC) comparable to standard antibiotics .

Tyrosinase Inhibition

The compound has also been identified as a potential tyrosinase inhibitor, which is crucial in the treatment of hyperpigmentation disorders and certain types of skin cancer. A study reported that this compound exhibited an IC50 value of 28.50 µM against tyrosinase, indicating moderate inhibitory activity .

Synthesis Process:

  • Starting Materials: The synthesis begins with the reaction of appropriate aldehydes and ketones with pyrrole derivatives.
  • Cyclization Reaction: The Knorr pyrrole synthesis method is often employed, where a substituted phenyl group is introduced to the pyrrole ring.
  • Characterization Techniques: The synthesized compounds are characterized using techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry to confirm their structure and purity.

Research has shown that the biological activity of pyrrole derivatives, including this compound, can be influenced by structural modifications:

Structural ModificationEffect on Activity
Chlorophenyl SubstitutionEnhances antimicrobial activity
Methyl Group PositioningModulates tyrosinase inhibition
Variations in Side ChainsAlters overall biological efficacy

Comparison with Similar Compounds

Imidazole Derivative: Ethyl 2-[5-(4-Chlorophenyl)-2-Methyl-1-H-Imidazole-4-yl] Acetate

  • Structural Differences : Replaces the pyrrole core with an imidazole ring (two adjacent nitrogen atoms).
  • Compliance with Lipinski's rule of five enhances drug-likeness .

Pyrrole Derivative: Ethyl 2-(4-Chlorophenyl)-4-Hydroxy-5-Oxo-1-Phenyl-2,5-Dihydro-1H-Pyrrole-3-Carboxylate

  • Structural Differences : Incorporates a hydroxyl (-OH) and oxo (=O) group at positions 4 and 5, respectively, creating a dihydropyrrole ring.
  • Chemical Reactivity : The oxo group increases electrophilicity at position 5, making it more reactive in nucleophilic additions. The hydroxyl group may participate in intramolecular hydrogen bonding, stabilizing the ring conformation .
  • Key Distinction : Reduced aromaticity due to the dihydro structure could limit π-π stacking interactions in biological systems.

Chlorosulfonyl-Substituted Pyrrole: Ethyl 4-Chlorosulfonyl-2-Methyl-1,5-Diphenylpyrrole-3-Carboxylate

  • Structural Differences : Features a chlorosulfonyl (-SO₂Cl) group at position 4, replacing the hydrogen atom.
  • Applications : The chlorosulfonyl group is a strong electron-withdrawing substituent, enhancing reactivity in substitution reactions. Such derivatives are intermediates in synthesizing sulfonamide-based agrochemicals or pharmaceuticals .
  • Key Distinction : Increased molecular weight (due to -SO₂Cl) and polarity may reduce membrane permeability compared to the target compound.

Pyrazole Derivative: Ethyl 5-(4-Chlorophenyl)-1-Methyl-1H-Pyrazole-3-Carboxylate

  • Structural Differences : Pyrazole ring (two adjacent nitrogens) instead of pyrrole, with a methyl group at position 1.
  • Physicochemical Properties: Pyrazoles exhibit higher aromatic stabilization energy and basicity than pyrroles.
  • Key Distinction : Pyrazole’s dual nitrogen atoms enable diverse hydrogen-bonding interactions, which may enhance selectivity for enzymes like cyclooxygenases or kinases.

Data Table: Structural and Functional Comparison

Compound Name Core Heterocycle Substituents (Positions) Molecular Weight Key Biological/Chemical Properties
Ethyl 5-(4-chlorophenyl)-2-methyl-1-phenylpyrrole-3-carboxylate Pyrrole 4-ClPh (5), Me (2), Ph (1), COOEt (3) ~325.8* Potential intermediate for agrochemicals
Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1-H-imidazole-4-yl] acetate Imidazole 4-ClPh (5), Me (2), COOEt (sidechain) ~320.7* Sirtuin inhibitor (Sirt1, Sirt2, Sirt6)
Ethyl 2-(4-chlorophenyl)-4-hydroxy-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate Dihydropyrrole 4-ClPh (2), OH (4), O (5), Ph (1), COOEt (3) ~357.8* Enhanced electrophilicity at C5
Ethyl 4-chlorosulfonyl-2-methyl-1,5-diphenylpyrrole-3-carboxylate Pyrrole SO₂Cl (4), Me (2), Ph (1,5), COOEt (3) ~415.9* Agrochemical intermediate
Ethyl 5-(4-chlorophenyl)-1-methyl-1H-pyrazole-3-carboxylate Pyrazole 4-ClPh (5), Me (1), COOEt (3) 264.71 High aromatic stabilization

*Calculated based on molecular formulas from evidence.

Preparation Methods

Reaction Mechanism

  • Enamine Formation : Aniline reacts with the β-ketoester to form an enamine intermediate.
  • Nucleophilic Attack : The enamine attacks the α-haloketone, displacing bromide.
  • Cyclization : Intramolecular dehydration forms the pyrrole ring.

Optimized Conditions

  • Solvent : Dimethylformamide (DMF) at reflux (153°C).
  • Catalyst : No catalyst required; inherent Brønsted acidity from HBr byproduct facilitates cyclization.
  • Yield : 58–63% after column chromatography.

Challenges

  • Regioselectivity : Competing pathways may yield 2,4- or 2,5-disubstituted pyrroles. Substituent electronic effects (e.g., 4-chlorophenyl’s electron-withdrawing nature) direct bromoketone attack to the C5 position.
  • Byproducts : Over-alkylation or hydrolysis of the ester group necessitates careful pH control.

Continuous Flow Multi-Component Synthesis

A one-step continuous flow method (Figure 1) adapts the Hantzsch strategy for high-throughput synthesis. This approach integrates in situ saponification of tert-butyl esters, leveraging HBr generated during pyrrole formation.

Protocol

  • Reactants :
    • tert-Butyl acetoacetate (2.0 equiv).
    • Aniline (1.1 equiv).
    • 2-Bromo-1-(4-chlorophenyl)ethanone (1.0 equiv).
  • Microreactor Setup :
    • Residence time: 15 minutes.
    • Temperature: 120°C.
    • Pressure: 2 bar.
  • Workup : Direct acidification (HCl) precipitates the product.

Advantages

  • Yield : 72–78%, surpassing batch methods due to improved mass transfer.
  • Scalability : Produces 850 mg/hour in a 10 mL reactor.

β-Chloroenal and α-Aminoketone Condensation

Source describes pyrrole synthesis via condensation of β-chloroenals with α-aminoketones. For the target compound:

  • β-Chloroenal Preparation :
    • Ethyl 3-(4-chlorophenyl)-3-oxopropionate reacts with phosphorus oxychloride (POCl₃) to form the β-chloroenal.
  • α-Aminoketone Synthesis :
    • 2-Azido-1-(4-methylphenyl)ethanone is reduced to the α-aminoketone using triphenylphosphine.

Reaction Steps

  • Cyclization : Heating the β-chloroenal and α-aminoketone in dry DMF at 80°C for 12 hours.
  • Esterification : Ethanol/sulfuric acid quench secures the ethyl carboxylate.

Yield and Purity

  • Isolated Yield : 65–68%.
  • Purity : >95% by HPLC, owing to minimal side reactions.

Palladium-Catalyzed Cross-Coupling Strategies

Late-stage functionalization via Suzuki-Miyaura coupling introduces the 4-chlorophenyl group to a pre-formed pyrrole core.

Procedure

  • Pyrrole Intermediate : Ethyl 5-bromo-2-methyl-1-phenylpyrrole-3-carboxylate.
  • Coupling Partner : 4-Chlorophenylboronic acid.
  • Conditions :
    • Catalyst: Pd(PPh₃)₄ (5 mol%).
    • Base: K₂CO₃.
    • Solvent: Toluene/water (3:1).
    • Temperature: 90°C, 24 hours.

Outcomes

  • Yield : 55–60%, limited by competing protodeboronation.
  • Cost : High due to palladium catalysts and specialized ligands.

Comparative Analysis of Synthetic Methods

Method Starting Materials Conditions Yield (%) Scalability Cost
Hantzsch Synthesis β-Ketoester, aniline, bromoketone DMF, reflux, 18h 58–63 Moderate Low
Continuous Flow tert-Butyl acetoacetate, aniline Microreactor, 120°C 72–78 High Medium
β-Chloroenal Condensation β-Chloroenal, α-aminoketone DMF, 80°C, 12h 65–68 Low Medium
Suzuki Coupling Bromopyrrole, boronic acid Pd catalysis, 90°C 55–60 Low High

Key Findings :

  • Continuous Flow Synthesis offers superior yields and scalability, ideal for industrial applications.
  • Hantzsch Method provides structural flexibility but requires rigorous pH control.
  • β-Chloroenal Route achieves high purity but involves hazardous POCl₃.

Q & A

Q. What are the established synthetic routes for Ethyl 5-(4-chlorophenyl)-2-methyl-1-phenylpyrrole-3-carboxylate?

The compound is synthesized via multi-step protocols, often involving cyclization and substitution reactions. For example, a similar pyrrole derivative was prepared by refluxing intermediates with sodium ethoxide, followed by acidification and recrystallization . Key steps include:

  • Cyclization : Heating ethyl 1-(substituted aryl)-4-(4-chlorophenyl)-2-(thioureido)pyrrole-3-carboxylate derivatives in sodium ethoxide/ethanol under reflux for 8–12 hours.
  • Functionalization : Substitution reactions at the pyrrole ring’s amino or ester groups using electrophilic/nucleophilic reagents (e.g., trifluoromethylphenyl derivatives) .
  • Purification : Acidification with HCl and recrystallization from ethanol to isolate high-purity products .

Q. Which analytical techniques are critical for structural confirmation of this compound?

Structural elucidation requires a combination of:

  • Nuclear Magnetic Resonance (NMR) : To resolve aromatic protons (e.g., 4-chlorophenyl at δ 7.2–7.4 ppm) and ester groups (e.g., ethyl CH₃ at δ 1.3–1.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., m/z 395.12 for C₂₁H₁₇ClNO₂) and fragmentation patterns .
  • X-ray Crystallography : SHELXL software refines crystal structures, with validation using tools like PLATON to detect disorders or twinning .

Q. What preliminary biological screening methods are applicable to this compound?

Initial pharmacological evaluations focus on:

  • In vitro assays : Testing anti-inflammatory activity via COX-2 inhibition or cytokine suppression (e.g., IL-6, TNF-α) in macrophage models .
  • Dose-response studies : Assessing IC₅₀ values for metabolic enzymes (e.g., cytochrome P450 isoforms) to predict drug-drug interactions .

Advanced Research Questions

Q. How can crystallographic refinement challenges be addressed for this compound?

  • Disorder handling : Use SHELXL’s PART and SUMP instructions to model disordered atoms (e.g., rotating phenyl rings) with occupancy refinement .
  • Twinning detection : Employ PLATON’s TwinRotMat for metric analysis and Hooft/Y statistics to validate twinning parameters .
  • Validation : Cross-check CIF files with checkCIF/APEX3 to resolve alerts (e.g., high ADP values for flexible substituents) .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Meta-analysis : Compare IC₅₀ values from independent studies under standardized conditions (e.g., pH 7.4, 37°C). Discrepancies may arise from assay variability (e.g., cell line differences) .
  • Molecular docking : Validate target binding using AutoDock Vina with crystal structures (PDB ID) to reconcile activity differences due to stereoelectronic effects .

Q. How to design structure-activity relationship (SAR) studies for pyrrole derivatives?

  • Core modifications : Replace the 4-chlorophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess electronic effects .
  • Ester optimization : Substitute ethyl with methyl or tert-butyl esters to study steric impacts on bioavailability .
  • In silico modeling : Use QSAR tools (e.g., Schrödinger’s Maestro) to predict logP and polar surface area for lead prioritization .

Q. What experimental protocols mitigate synthetic byproducts in multi-step reactions?

  • Reaction monitoring : Track intermediates via TLC (silica gel, ethyl acetate/hexane eluent) to optimize reaction times .
  • Temperature control : Maintain reflux at 80–85°C to avoid side reactions (e.g., ester hydrolysis) during cyclization .
  • Column chromatography : Purify using gradient elution (e.g., 5% → 20% ethyl acetate in hexane) to separate regioisomers .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Ethyl 5-(4-chlorophenyl)-2-methyl-1-phenylpyrrole-3-carboxylate
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Ethyl 5-(4-chlorophenyl)-2-methyl-1-phenylpyrrole-3-carboxylate

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